PROTAC Degradation Efficiency: PEG4 Linker Outperforms PEG3 in ERα Targeted Degradation
In a head-to-head comparison of PROTAC linker length optimization for estrogen receptor alpha (ERα) degradation, the PEG3-containing construct LCL-ER(dec) demonstrated the highest degradation activity among PEG2, PEG3, and PEG4 variants. While all three linkers exhibited comparable ERα binding affinity (IC50 = 30–50 nM), the PEG3 linker conferred superior degradation potency [1]. The PEG4 linker-containing construct LCL-ER(dec)-P4 showed measurable but reduced degradation activity relative to the PEG3 variant. This direct comparative study establishes that linker length optimization is non-linear and that PEG4 represents a distinct functional entity from PEG3, with each linker conferring unique degradation efficiency profiles in PROTAC applications [1].
| Evidence Dimension | ERα degradation activity in PROTAC constructs |
|---|---|
| Target Compound Data | PEG4 linker (LCL-ER(dec)-P4): Reduced degradation activity vs. PEG3; ERα binding IC50 = 30–50 nM |
| Comparator Or Baseline | PEG3 linker (LCL-ER(dec)): Highest degradation activity; ERα binding IC50 = 30–50 nM |
| Quantified Difference | PEG3 showed superior degradation activity vs. PEG4 despite equivalent binding affinity (IC50 range: 30–50 nM for both) |
| Conditions | Western blotting analysis of ERα protein levels in MCF-7 breast cancer cells; PROTAC constructs using IAP E3 ligase ligand |
Why This Matters
Demonstrates that PEG linker length (PEG3 vs. PEG4) is not functionally interchangeable in PROTAC design, even when binding affinity to the target protein remains constant; procurement of the correct linker length directly impacts degradation efficiency.
- [1] MEDCHEM NEWS. (2023). LCL-ER(dec) PROTAC linker optimization for ERα degradation. MEDCHEM NEWS, 33(2), 24/52. View Source
